molecular formula C32H68ClN B12669400 Dimethylmyristylpalmitylammonium chloride CAS No. 92233-42-6

Dimethylmyristylpalmitylammonium chloride

Cat. No.: B12669400
CAS No.: 92233-42-6
M. Wt: 502.3 g/mol
InChI Key: YABBJIUPBTXGSY-UHFFFAOYSA-M
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Description

Dimethylmyristylpalmitylammonium chloride is a quaternary ammonium compound (QAC) characterized by two methyl groups, a myristyl (C14) chain, and a palmityl (C16) chain bonded to a central nitrogen atom, with chloride as the counterion. QACs are widely used as surfactants, disinfectants, and fabric softeners due to their cationic nature, which enables interaction with negatively charged microbial membranes and organic materials .

Properties

CAS No.

92233-42-6

Molecular Formula

C32H68ClN

Molecular Weight

502.3 g/mol

IUPAC Name

hexadecyl-dimethyl-tetradecylazanium;chloride

InChI

InChI=1S/C32H68N.ClH/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-33(3,4)31-29-27-25-23-21-18-16-14-12-10-8-6-2;/h5-32H2,1-4H3;1H/q+1;/p-1

InChI Key

YABBJIUPBTXGSY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Quaternization Using Alkyl Halides

A classical approach involves reacting dimethylamine with long-chain alkyl chlorides (myristyl chloride and palmityl chloride) to form tertiary amines, followed by quaternization with methyl chloride or similar agents.

  • Reaction Scheme:

    • $$ \text{Dimethylamine} + \text{Myristyl chloride} \rightarrow \text{Dimethylmyristylamine} + HCl $$

    • $$ \text{Dimethylmyristylamine} + \text{Palmityl chloride} \rightarrow \text{Dimethylmyristylpalmitylammonium chloride} $$

  • Key Conditions:

    • Temperature control (typically 15–50 °C) to avoid decomposition.
    • Use of phase transfer catalysts (e.g., tetraethylammonium bromide) to enhance interfacial reaction rates between aqueous and organic phases.
    • Strongly basic resins or bases to neutralize HCl formed and drive the reaction forward without generating inorganic salts like NaCl, which complicate purification.
  • Advantages:

    • Avoids salt by-products that hinder polymerization.
    • Facilitates easier separation and higher purity products.
  • Example from Related Compound Synthesis:

    In the preparation of dimethyl diallyl ammonium chloride, a similar quaternization is performed by dropwise addition of allyl chloride to a dimethylamine solution containing a strong base resin and phase transfer catalyst at 15–20 °C, followed by reflux at 50 °C for 3–8 hours until pH ~8 is reached. The product is then isolated by filtration and reduced pressure distillation to yield 80% pure monomer solution.

Solvent-Free Quaternization Using Dimethyl Sulfate

An alternative method involves quaternization of tertiary amines with dimethyl sulfate under solvent-free conditions at elevated temperatures.

  • Process Highlights:

    • The tertiary amine is heated to a molten state (5–15 °C above melting point).
    • Dimethyl sulfate is added dropwise while maintaining temperature control to avoid thermal degradation.
    • Reaction proceeds for 1–5 hours until complete consumption of dimethyl sulfate is confirmed by amine number titration.
    • Inert atmosphere (nitrogen preferred) is used to prevent oxidation.
  • Relevance:

    • This method can be adapted for quaternization of dimethylmyristylpalmitylamine intermediates.
    • Provides high purity quaternary ammonium methyl sulfates, which can be converted to chlorides by ion exchange if needed.

Multi-Step Controlled Addition and pH Management

For high purity and yield, the reaction is often conducted in multiple steps with careful control of temperature and pH:

  • Stepwise Addition:

    • Initial addition of half mole of alkyl chloride to one mole of dimethylamine at 0–10 °C.
    • Neutralization of formed hydrochloride with strong base (e.g., sodium hydroxide).
    • Subsequent addition of remaining alkyl chloride equivalents.
    • Refluxing until pH drops below 6.5, indicating reaction completion.
  • Benefits:

    • Maintains low concentration of reactive alkyl chloride to minimize side reactions.
    • Controls pH to prevent decomposition of quaternary ammonium salts.
    • Results in higher molecular weight polymers upon subsequent polymerization due to higher monomer purity.

Data Table: Comparative Preparation Parameters for Quaternary Ammonium Chlorides

Parameter Method 1: Resin & Phase Transfer Catalyst Method 2: Solvent-Free Dimethyl Sulfate Method 3: Stepwise Alkyl Chloride Addition
Starting Materials Dimethylamine, Allyl chloride, Resin, Catalyst Tertiary amine, Dimethyl sulfate Dimethylamine, Allyl chloride, NaOH
Temperature Range (°C) 15–50 55–145 0–10 (addition), then reflux
Reaction Time 3–8 hours 1–5 hours Up to 16 hours + reflux
By-products Minimal (no NaCl) Minimal NaCl formed, requires removal
Purity of Product (%) ~80% monomer solution High purity High purity with controlled pH
Catalyst Tetraethylammonium bromide/chloride None (inert atmosphere) None
Advantages Easy separation, no salt by-product Solvent-free, high purity High molecular weight polymer potential

Chemical Reactions Analysis

Types of Reactions

Dimethylmyristylpalmitylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with nucleophiles such as hydroxide ions, leading to the formation of dimethylmyristylamine and palmityl alcohol.

Common Reagents and Conditions

    Hydroxide ions: Used in substitution reactions to produce amines and alcohols.

    Acids: Can protonate the nitrogen atom, leading to the formation of the corresponding ammonium salt.

Major Products Formed

    Dimethylmyristylamine: Formed through nucleophilic substitution.

    Palmityl alcohol: Another product of nucleophilic substitution.

Scientific Research Applications

Chemistry

Dimethylmyristylpalmitylammonium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between aqueous and organic phases, enhancing reaction rates and yields.

Biology

In biological research, this compound is used as a cell membrane disruptor. It helps in the extraction of intracellular components by lysing cell membranes.

Medicine

The antimicrobial properties of this compound make it useful in the formulation of disinfectants and antiseptics. It is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.

Industry

In the industrial sector, it is used in the formulation of fabric softeners and hair conditioners. Its surfactant properties help in reducing static cling and improving the texture of fabrics and hair.

Mechanism of Action

Dimethylmyristylpalmitylammonium chloride exerts its effects primarily through its interaction with cell membranes. The long hydrophobic alkyl chain inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, further destabilizing it. This dual action makes it an effective antimicrobial agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Alkyl Chain Lengths Key Applications
This compound* [CH3]2[C14H29][C16H33]N+ Cl- ~532.3 C14 and C16 Surfactants, antimicrobial agents
Didecyldimethylammonium chloride C22H48NCl 362.08 Two C10 chains Disinfectants, algicides, wood preservatives
Dimethyl distearylammonium chloride C38H80NCl 586.5 Two C18 chains Fabric softeners, antistatic agents
Dimethyldioctylammonium chloride C18H40NCl 305.97 Two C8 chains Phase-transfer catalysts, corrosion inhibitors
Benzyltrimethylammonium chloride C10H16NCl 185.7 Benzyl + three methyl Laboratory reagent, phase-transfer catalyst

*Note: The molecular weight of this compound is estimated based on its structure.

Functional Differences

  • Chain Length and Antimicrobial Efficacy :

    • Longer alkyl chains (e.g., C18 in distearyl derivatives) enhance lipid membrane disruption, improving antimicrobial activity. However, excessively long chains (e.g., >C18) may reduce water solubility .
    • Didecyldimethylammonium chloride (C10) exhibits broad-spectrum antimicrobial activity but is associated with skin irritation .
    • This compound (C14/C16) likely balances solubility and efficacy, making it suitable for industrial surfactants.
  • Applications :

    • C8-C10 QACs (e.g., dioctyl/didecyl) are used in low-concentration disinfectants due to moderate toxicity .
    • C18 QACs (distearyl) dominate fabric softening due to their ability to adhere to negatively charged textiles .
    • Benzyl-containing QACs serve niche roles in organic synthesis due to their aromatic groups .

Toxicity Profiles

  • Didecyldimethylammonium chloride :
    • Causes concentration-dependent irritation in dermal studies (ECHA). Acute oral LD50 in rats: 230 mg/kg .
    • Persists in aquatic environments due to low biodegradability .
  • This compound :
    • Expected to follow trends of C14-C16 QACs, with moderate toxicity and environmental persistence.

Regulatory Status

  • Didecyldimethylammonium chloride is regulated under EU Biocidal Products Regulation (BPR) for disinfectant use .
  • Benzyltrimethylammonium chloride is flagged for occupational exposure limits (EPA DCAP) .

Biological Activity

Dimethylmyristylpalmitylammonium chloride (DMMPAC) is a quaternary ammonium compound (QAC) with significant biological activity, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its efficacy and safety.

Chemical Structure and Properties

DMMPAC is characterized by its long hydrophobic alkyl chains, which contribute to its surfactant properties. The compound's structure allows it to interact with microbial membranes, leading to disruption and cell death. The specific chain length of the alkyl groups is crucial for its biological activity, as variations can influence antimicrobial efficacy.

The primary mechanism through which DMMPAC exerts its antimicrobial effects involves the disruption of microbial cell membranes. This disruption leads to:

  • Increased permeability : The integrity of the lipid bilayer is compromised, allowing leakage of intracellular components.
  • Inhibition of metabolic processes : Essential enzymes and biomolecular complexes within the cell are deactivated, disrupting vital cellular functions.
  • Bactericidal effects : At sufficient concentrations, DMMPAC can kill a wide range of microorganisms, including bacteria and fungi.

Antimicrobial Efficacy

Research indicates that DMMPAC exhibits broad-spectrum antimicrobial activity against various pathogens. The effectiveness varies with concentration, exposure time, and the type of microorganism. For instance:

  • Gram-positive bacteria : More susceptible to QACs like DMMPAC compared to Gram-negative bacteria due to differences in cell wall structure.
  • Fungi and viruses : Also affected by DMMPAC; however, specific studies are needed to quantify this activity.

A study highlighted that the antimicrobial activity of similar compounds, such as dodecyl dimethyl ammonium chloride (DDAC), showed significant reductions in infection rates in clinical settings when used for whole-body bathing in ICU patients . This suggests potential applications for DMMPAC in healthcare settings.

Clinical Applications

  • Infection Control in ICUs :
    A randomized controlled trial examined the use of DDAC-impregnated wipes for daily bathing of ICU patients. Results indicated a significant reduction in central-line-associated bloodstream infections (CLAIs) caused by Gram-positive bacteria from 16.39 per 1000 patient days in the control group to 7.28 in the intervention group (p < 0.01) . This suggests that similar QACs like DMMPAC could be effective in reducing infection rates in critical care environments.
  • Respiratory Sensitivity :
    Occupational exposure to QACs has been linked to respiratory issues among healthcare workers. A case series reported that several individuals developed asthma-like symptoms after exposure to cleaning products containing didecyl dimethyl ammonium chloride, indicating that while these compounds are effective disinfectants, they may pose health risks upon prolonged exposure .

Safety and Toxicology

While DMMPAC is effective as an antimicrobial agent, safety assessments are critical due to potential toxicity:

  • Skin Irritation : QACs can cause irritation upon contact with skin or mucous membranes.
  • Respiratory Effects : Inhalation exposure may lead to respiratory distress or asthma-like symptoms .
  • Environmental Impact : The accumulation of QACs in the environment raises concerns about microbial resistance and ecological effects.

Summary Table of Biological Activity

Microorganism Type Activity Level Concentration Required Notes
Gram-positive bacteriaHighLow (ppm range)Effective against Staphylococcus aureus
Gram-negative bacteriaModerateHigher concentrationsLess susceptible due to outer membrane
FungiHighVariesEffective against common fungal pathogens
VirusesModerateVariesRequires further study for specific efficacy

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